N,N-Dimethyl-3-azetidinemethanamine
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Overview
Description
It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C6H14N2 and a molecular weight of 114.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including (azetidin-3-ylmethyl)dimethylamine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for (azetidin-3-ylmethyl)dimethylamine often involve large-scale synthesis using efficient and cost-effective routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-azetidinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (azetidin-3-ylmethyl)dimethylamine can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
N,N-Dimethyl-3-azetidinemethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (azetidin-3-ylmethyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (azetidin-3-ylmethyl)dimethylamine include other azetidine derivatives and four-membered heterocyclic amines, such as:
- Azetidine-3-carboxylic acid
- Azetidine-2-carboxylic acid
- N-Boc-azetidine
Uniqueness
N,N-Dimethyl-3-azetidinemethanamine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6-3-7-4-6/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHQGNNZIQLBHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321890-34-0 |
Source
|
Record name | (AZETIDIN-3-YLMETHYL)DIMETHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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